2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Overview
Description
“2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 318.28 .
Molecular Structure Analysis
The molecular structure of “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” includes a 1H-indol-3-yl group, which is a common structure in many biologically active compounds . The presence of two fluorine atoms at positions 5 and 7 on the indole ring and a methyl group at position 2 could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical form of “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is solid . It has a molecular weight of 318.28 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Electrophilic Difluoromethylthiolation Reactions
Difluoromethanesulfonyl hypervalent iodonium ylides, closely related to the structure of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, have been utilized as electrophilic difluoromethylthiolation reagents for various nucleophiles. This method facilitates the synthesis of SCF2H-substituted compounds, including indoles, via copper catalysis, showcasing the compound's versatility in creating difluoromethylthio-substituted products with wide applicability in chemical synthesis (Arimori et al., 2016).
DNA Binding and Antimicrobial Activity
Cu(II) complexes of tridentate ligands, including structures analogous to 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, have demonstrated significant DNA binding properties and nuclease activity. These complexes, particularly those incorporating indole-based ligands, show promise in antimicrobial applications against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Kumar et al., 2012).
Asymmetric Synthesis
The compound has been involved in the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, highlighting its role in producing chiral molecules. This aspect of its application is crucial in pharmaceutical synthesis, where the chirality of molecules can significantly affect drug efficacy and safety (Jia-li, 2015).
Catalytic Activity in Organic Synthesis
Indole-based compounds like 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine have been used in the synthesis of novel trinuclear rare-earth metal amido complexes. These complexes have shown high catalytic activity in hydrophosphonylation reactions, indicating their potential as catalysts in organic synthesis, particularly in the formation of C-P bonds (Yang et al., 2014).
Safety And Hazards
Future Directions
The future directions for “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential as therapeutic agents. Given the diverse pharmacological activities of indole derivatives , these compounds could be promising candidates for drug discovery and development.
properties
IUPAC Name |
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMAUYDDKOPKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362532 | |
Record name | 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
CAS RN |
383145-87-7 | |
Record name | 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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